Cefoxitin sodium salt, analytical standard

Analytical method validation Reference standard preparation Solubility-limited assay development

USP/EP pharmacopeial analytical standard—mandatory for compendial HPLC assay (C18, UV 254 nm). Features 7α-methoxy group conferring β-lactamase resistance absent in conventional cephalosporins. High-solubility sodium salt (MW 449.43); note the 1.05× gravimetric correction vs. free acid (MW 427.45). Certified CoA with potency, residual solvents, water content, and specific rotation. Validated for stability-indicating spectrophotometric methods (10–50 µg/mL, r=0.999) and bioanalytical LC-MS/MS calibration (0.2–250 µg/mL dynamic range). Standard solution stable 5 h per USP monograph.

Molecular Formula C16H17N3NaO7S2
Molecular Weight 450.4 g/mol
CAS No. 33564-30-6
Cat. No. B1668867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoxitin sodium salt, analytical standard
CAS33564-30-6
SynonymsCefoxitin Sodium;  Cefoxitin sodium salt;  Cenomycin;  Betacef;  Merxin;  MK306;  MSD Brand of Cefoxitin Sodium;  Sodium, Cefoxitin;  Merck Brand of Cefoxitin Sodium;  Merck Frosst Brand of Cefoxitin Sodium;  Merck Sharp and Dohme Brand of Cefoxitin Sodium;  MK 306;  MK-306; 
Molecular FormulaC16H17N3NaO7S2
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na]
InChIInChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/t14-,16+;/m1./s1
InChIKeyMRJZOFPLZPTXGN-XMZRARIVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder.
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cefoxitin Sodium Salt Analytical Standard (CAS 33564-30-6): Cephamycin-Class Reference Material for Compendial and Stability-Indicating Analysis


Cefoxitin sodium salt (CAS 33564-30-6, MW 449.43) is the sodium salt form of the semi-synthetic cephamycin antibiotic cefoxitin, classified as a second-generation cephalosporin . As an analytical standard, it is designated for use in pharmacopeial assay procedures (USP, EP), stability-indicating spectrophotometric method development, and HPLC-based quantification of cefoxitin in pharmaceutical dosage forms . The compound is distinguished from conventional cephalosporins by the presence of a 7-α-methoxy group on the β-lactam ring, conferring intrinsic resistance to a broad range of serine β-lactamases [1]. The sodium salt form provides high aqueous solubility essential for preparing calibration and reference solutions at analytically relevant concentrations.

Why Cefoxitin Sodium Salt Analytical Standard Cannot Be Substituted with Generic Cephalosporin or Cephamycin Reference Materials


Cephamycin-class antibiotics (cefoxitin, cefmetazole, cefotetan, cefminox) share the 7-α-methoxy substituent but differ substantially in their chromatographic retention behavior, UV absorption maxima, aqueous stability profiles, and pharmacopeial identity specifications [1]. Each cephamycin requires a matched reference standard because the USP and EP monographs specify system suitability criteria—including retention time correspondence, column efficiency (NLT 2800 theoretical plates), tailing factor (NMT 1.5), and relative standard deviation (NMT 1.0%)—that are validated exclusively against the cognate reference standard [1]. Furthermore, the sodium salt form of cefoxitin (MW 449.43) versus the free acid (MW 427.45) introduces a gravimetric factor of 1.05, meaning that substituting one form for the other without correction introduces a systematic ~5% assay bias [2].

Quantitative Product-Specific Differentiation Evidence for Cefoxitin Sodium Salt Analytical Standard Against Closest Analogs


Aqueous Solubility: Cefoxitin Sodium Salt vs. Cefoxitin Free Acid—Impact on Reference Solution Preparation

Cefoxitin sodium salt (CAS 33564-30-6) is very soluble in water (≥100 mg/mL, approximately 222.5 mM), enabling direct preparation of aqueous stock and working solutions without organic co-solvents . In contrast, cefoxitin free acid (CAS 35607-66-0) is insoluble in water and requires DMSO for dissolution (85 mg/mL, 198.85 mM) . This solubility dichotomy is critical for analytical workflows: aqueous reference solutions eliminate DMSO-associated UV interference below 270 nm, avoid solvent peak overlap in reversed-phase HPLC, and permit direct dilution into pharmacopeial phosphate buffer systems as specified in the USP assay procedure [1].

Analytical method validation Reference standard preparation Solubility-limited assay development

Pharmacopeial Purity and Assay Specifications: Cefoxitin Sodium Salt Analytical Standard vs. Research-Grade Material

The USP monograph for Cefoxitin Sodium specifies an assay range of 97.5%–102.0% (equivalent to 927–970 µg cefoxitin per mg), calculated on the anhydrous and acetone- and methanol-free basis [1]. Commercially available analytical-standard-grade cefoxitin sodium salt is supplied with certified HPLC purity of >98.0 area% (TCI) or 99.78% (Selleck, by HPLC with NMR structural confirmation) , and potency of ≥940 µg/mg on anhydrous basis (Chem Impex/VWR) . These specifications exceed the minimum USP acceptance criterion and provide documented traceability—a requirement that research-grade or API-grade material (typically ≥95% purity without full COA characterization) may not satisfy. The USP chromatographic system suitability requirements for cefoxitin sodium include column efficiency NLT 2800 theoretical plates, tailing factor NMT 1.5, and RSD NMT 1.0% [1].

Compendial compliance Reference standard certification Pharmaceutical quality control

Extended Infusion Stability: Cefoxitin Sodium vs. Cefmetazole, Cefamandole, and Cefuroxime in 0.9% NaCl and 5% Glucose

A 2025 head-to-head study of seven cephalosporin antibiotics under extended infusion conditions (room temperature, 0–24 h) demonstrated that cefoxitin sodium admixtures with 0.9% NaCl (NS) and 5% glucose (GS) are stable for up to 8 hours of continuous infusion [1]. At 24 hours, the high-concentration cefoxitin group in NS declined to 87.72% of initial content, and the pH shift exceeded 1.0 unit across all concentration/solvent combinations [1]. By comparison, cefmetazole sodium remained stable (≥90% content, pH within specification) for the full 24 hours in both NS and GS [1]. Cefamandole nafate degraded below 90% at 8 hours and below 60% at 24 hours in NS [1]. Cefuroxime sodium admixtures turned yellow at 8 hours and the low-concentration group in NS dropped to 82.97% at 24 hours [1]. Separately, in aqueous solution at pH 5–7 (25°C), cefoxitin sodium loses approximately 10% of its activity within 2 days, exhibiting apparent first-order decomposition kinetics [2].

Extended infusion compatibility Hospital pharmacy admixture Cephalosporin stability comparison

Anti-Anaerobic Potency: Cefoxitin vs. Cefotetan and Cefmetazole Against Bacteroides fragilis Group Clinical Isolates

In a 5-year multicenter US study of over 2,800 clinical Bacteroides fragilis group isolates tested by broth microdilution, cefoxitin demonstrated an MIC90 of 32 µg/mL against the B. fragilis group [1]. This was substantially more potent than both cefotetan (MIC90 ≥256 µg/mL) and cefmetazole (MIC90 64 µg/mL) [1]. Notably, non-B. fragilis species (e.g., B. thetaiotaomicron, B. distasonis) were highly resistant to cefotetan and cefmetazole, whereas cefoxitin retained greater activity across the broader B. fragilis group [1]. The Goodwin (1995) review corroborates that among B. fragilis group and Clostridium spp., cefoxitin retains wider activity than cefotetan, cefmetazole, and ceftizoxime, although emerging metallo-β-lactamase-mediated resistance has been noted in some centers [2].

Anaerobic susceptibility testing Bacteroides fragilis Cephamycin comparative MIC

Pharmacokinetic Differentiation: Cefoxitin Sodium vs. Cefmetazole Sodium—Half-Life and Clearance Impact on Bioanalytical Sampling Schedules

In a randomized, balanced, three-way crossover study of 16 healthy male volunteers receiving single 2-g intravenous doses (5-min infusion), cefoxitin sodium exhibited a mean terminal disposition half-life of 0.81 ± 0.04 h, systemic clearance of 279 ± 12 mL/min, renal clearance of 221 ± 14 mL/min, steady-state volume of distribution of 12.8 ± 0.48 L, and peak serum concentration of 244 ± 10 µg/mL [1]. In the same study, cefmetazole sodium demonstrated a significantly (P < 0.05) longer half-life of 1.50 ± 0.14 h, lower systemic clearance of 111.7 ± 4.7 mL/min, lower renal clearance of 78.7 ± 4.3 mL/min, smaller Vd_ss of 10.3 ± 0.21 L, and higher peak concentration of 290 ± 11 µg/mL [1]. Urinary recovery was approximately 77% for cefoxitin vs. 71% for cefmetazole [1]. These pharmacokinetic differences dictate that bioanalytical sampling time points and expected concentration ranges are compound-specific—cefoxitin's shorter half-life requires more frequent early sampling to capture the distribution phase accurately.

Pharmacokinetic study design Bioanalytical method development Cephamycin therapeutic drug monitoring

Stability-Indicating Capability: Forced Degradation Profile of Cefoxitin Sodium Salt Under Hydrolytic, Oxidative, and Thermal Stress

Cefoxitin sodium undergoes characteristic alkali-induced β-lactam ring opening to form a specific degradation product that can be resolved and quantified by stability-indicating analytical methods. A validated UV spectrophotometric method at λ_max = 231 nm demonstrated Beer's law linearity over 10–50 µg/mL (r = 0.999), with accuracy of 98.71–99.36% [1]. Forced degradation studies showed that cefoxitin sodium is more extensively degraded in aqueous hydrolysis conditions than under oxidative or thermal stress, necessitating that analytical standard solutions be prepared fresh and used within 5 hours per USP specifications [1]. TLC-densitometric and first-derivative spectrophotometric methods have been validated specifically for resolving cefoxitin sodium from its open-ring alkali-induced degradation product, with ICH-compliant accuracy and precision [2]. The Sigma-Aldrich analytical standard is explicitly supplied with documentation supporting four stability-indicating spectrophotometric methods for determination in the presence of alkaline degradation products .

Forced degradation study Stability-indicating method validation Alkaline degradation product resolution

Optimal Application Scenarios for Cefoxitin Sodium Salt Analytical Standard Based on Quantitative Differentiation Evidence


USP/EP Compendial Assay and System Suitability Testing for Cefoxitin Sodium Drug Substance and Injection

The cefoxitin sodium salt analytical standard is the mandatory reference material for performing the USP compendial assay procedure (LC, UV 254 nm, C18 column, acetonitrile:water:glacial acetic acid mobile phase) [1]. The standard is used to prepare the 0.3 mg/mL Standard solution (in phosphate buffer, used within 5 h) against which sample chromatograms are compared for retention time correspondence. System suitability criteria—column efficiency NLT 2800 theoretical plates, tailing factor NMT 1.5, and RSD NMT 1.0%—are validated using this specific reference standard [1]. The USP requires that the standard be traceable to USP Cefoxitin RS; the analytical standard grade satisfies this through documented Certificate of Analysis with purity, potency, water content, residual solvents, and specific rotation specifications [1].

Stability-Indicating Method Development and Forced Degradation Studies for Cefoxitin Sodium Pharmaceutical Formulations

The analytical standard is explicitly supplied for use in four stability-indicating spectrophotometric methods capable of resolving cefoxitin sodium from its alkaline degradation products . The predominant degradation pathway—aqueous hydrolysis causing β-lactam ring opening—generates a characteristic degradation product detectable at 231 nm. Method validation parameters established with this standard include linearity (10–50 µg/mL, r = 0.999) and accuracy (98.71–99.36%) [2]. The 8-hour clinically relevant stability window in intravenous admixtures [3] defines the timeframe over which stability-indicating methods must demonstrate specificity.

Bioanalytical Method Development for Cefoxitin Pharmacokinetic and Therapeutic Drug Monitoring Studies

The analytical standard is essential for calibration of HPLC or LC-MS/MS methods used to quantify cefoxitin in human serum and urine. Validated HPLC methods using ion-exchange, reversed-phase, and ion-pair chromatography have achieved a lower limit of quantification of 0.2 µg/mL in serum and 2 µg/mL in urine for cephamycins including cefoxitin [4]. Given cefoxitin's short half-life of 0.81 h and peak serum concentration of ~244 µg/mL (2 g IV dose) [5], bioanalytical methods must cover a wide dynamic range (approximately 0.2–250 µg/mL). The high aqueous solubility of the sodium salt (≥100 mg/mL) facilitates preparation of concentrated stock solutions for calibration curve construction without organic solvent interference.

Anaerobic Antimicrobial Susceptibility Testing Standardization and Quality Control

The cefoxitin sodium salt analytical standard supports the preparation of antibiotic dilution series for broth microdilution or agar dilution susceptibility testing of anaerobic bacteria, particularly Bacteroides fragilis group organisms where cefoxitin demonstrates an MIC90 of 32 µg/mL—significantly more potent than cefotetan (MIC90 ≥256 µg/mL) or cefmetazole (MIC90 64 µg/mL) [6]. The certified potency of ≥940 µg/mg (anhydrous basis) ensures accurate MIC determination, which is critical given that CLSI and EUCAST susceptibility breakpoints are established using potency-verified reference standards.

Quote Request

Request a Quote for Cefoxitin sodium salt, analytical standard

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.